Bromoacetamide-PEG3-C1-acid

Descripción general

Descripción

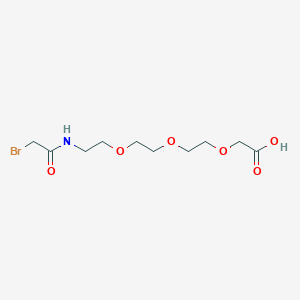

(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid: is a compound with the molecular formula C10H18BrNO6 and a molecular weight of 328.16 g/mol . It is a PEG-based compound that contains a bromoacetyl group, making it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid typically involves the reaction of 2-bromoacetyl chloride with triethylene glycol in the presence of a base such as triethylamine . The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of triethylene glycol react with the bromoacetyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The bromoacetyl group in (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Synthesis of PROTACs

Overview of PROTACs:

PROTACs are innovative molecules designed for targeted protein degradation. They work by recruiting E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This approach holds great promise for therapeutic applications, particularly in cancer treatment where protein misregulation is prevalent.

Role of Bromoacetamide-PEG3-C1-acid:

this compound functions as a linker in the synthesis of PROTACs. Its ability to connect target proteins with E3 ligases enhances the selectivity and efficiency of protein degradation processes. Research indicates that variations in the PEG linker length can significantly influence the performance of PROTACs, making this compound an optimal choice due to its balance between linker length and functional reactivity.

Chemical Biology Research

Bioconjugation Applications:

In addition to its role in PROTAC synthesis, this compound is utilized in various bioconjugation strategies. It can form stable conjugates with biomolecules, facilitating the development of drug delivery systems and targeted therapies. This compound's reactivity allows it to serve as a heterobifunctional cross-linking reagent, which is crucial for conjugating peptides to liposomes for immunization purposes .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in mediating interactions between target proteins and E3 ligases. For instance:

- Study on Targeted Protein Degradation: Research demonstrated that the incorporation of this compound into PROTAC designs led to enhanced degradation rates of specific oncogenic proteins, indicating its potential utility in cancer therapeutics .

- Development of Immunization Constructs: Another study utilized this compound to successfully conjugate peptides to liposomes, paving the way for synthetic vaccination formulations that could be used in therapeutic settings .

Mecanismo De Acción

The mechanism of action of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid involves its ability to form covalent bonds with nucleophilic groups in target molecules . The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles, leading to the formation of stable conjugates . This property makes it useful in the synthesis of PROTACs and other bioactive compounds .

Comparación Con Compuestos Similares

(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid: This compound is similar in structure but contains an amino group instead of a bromoacetyl group.

(2-(2-(2-Butoxyethoxy)ethoxy)ethyl acetate: This compound is another PEG-based derivative but with different functional groups.

Uniqueness: The presence of the bromoacetyl group in (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid makes it unique compared to other PEG-based compounds. This functional group imparts high reactivity and versatility in chemical synthesis, making it a valuable intermediate in the development of bioactive molecules and drug delivery systems .

Actividad Biológica

Bromoacetamide-PEG3-C1-acid (CAS Number: 173323-22-3) is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). These compounds are designed to induce targeted protein degradation, offering a novel approach in therapeutic development, particularly in oncology and other diseases involving aberrant protein levels.

- Molecular Formula : C10H18BrNO6

- Molecular Weight : 328.16 g/mol

- Appearance : Solid powder

- Purity : ≥98% .

This compound functions as a PROTAC linker, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This recruitment leads to ubiquitination and subsequent proteasomal degradation of the target proteins. The ability to selectively degrade specific proteins makes PROTACs a promising tool in drug discovery, particularly for targeting "undruggable" proteins.

1. Targeted Protein Degradation

The primary biological activity of this compound is its role in enhancing the efficacy of PROTACs. By linking a ligand that binds to the target protein with an E3 ligase ligand, it enables the targeted degradation of proteins involved in various cellular processes such as:

2. Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

These findings underline the compound's potential in developing therapies for various cancers and other diseases characterized by dysregulated protein levels.

Comparative Analysis with Other Linkers

A comparative analysis of this compound with other commonly used PROTAC linkers reveals its unique advantages:

| Linker Type | Advantages | Disadvantages |

|---|---|---|

| This compound | High specificity for target proteins; effective E3 ligase recruitment. | Limited solubility in some solvents. |

| Other PEG Linkers | Generally good solubility; versatile applications. | May lack specificity compared to bromoacetamide-based linkers. |

Propiedades

IUPAC Name |

2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSICXMSXKITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169595 | |

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173323-22-3 | |

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid in the context of the research?

A1: (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, alongside two other compounds, was synthesized and studied for its potential use as a heterobifunctional cross-linking reagent. [] Specifically, the researchers aimed to use this compound to conjugate peptides to liposomes. This conjugation is a crucial step in developing liposomal constructs for immunization purposes, such as in synthetic vaccination formulations. []

Q2: How does the structure of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid contribute to its function?

A2: The compound features a hydrophilic polyoxyethylene chain, which acts as a spacer arm. [] This spacer arm is believed to offer two key advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.